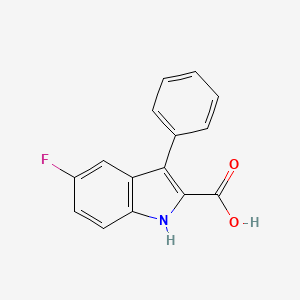

5-氟-3-苯基-1H-吲哚-2-羧酸

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The progress of each reaction was monitored by ascending TLC using TLC aluminum sheets, pre-coated silica gel F254 .Molecular Structure Analysis

Indoles are important types of molecules and natural products. They show various biologically vital properties . The structure of 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid can be found in various databases .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .Physical And Chemical Properties Analysis

5-Fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . More detailed physical and chemical properties can be found in various databases .科学研究应用

吲哚合成与分类

吲哚衍生物,包括类似于“5-氟-3-苯基-1H-吲哚-2-羧酸”的衍生物,在有机合成中具有重要意义。吲哚化合物的分类和合成已被广泛综述,重点介绍了构建吲哚核心的各种策略。这些方法对于合成广泛的具有生物活性的化合物至关重要,吲哚是许多天然产物和药物中的核心结构(Taber & Tirunahari, 2011)。

环境和健康背景下的氟化化合物

对全氟烷基羧酸和磺酸的长链替代品的氟化研究,如“5-氟-3-苯基-1H-吲哚-2-羧酸”中的替代品,讨论了它们的持久性和潜在健康风险。了解这些氟化替代品的环境行为和风险评估对于它们在各种应用中的安全使用至关重要,包括工业和消费产品(Wang et al., 2013)。

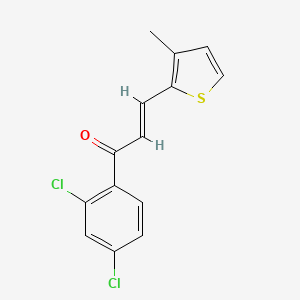

肉桂酸衍生物的药理学应用

肉桂酸及其衍生物与“5-氟-3-苯基-1H-吲哚-2-羧酸”具有结构相似性,已探究其抗癌特性。对肉桂酸衍生物的综述强调了它们作为传统和合成抗肿瘤剂的潜力,突出了此类化合物在医学研究中的化学灵活性(De, Baltas, & Bedos-Belval, 2011)。

羧酸对生物催化剂的抑制

羧酸对微生物和酶系统抑制作用与理解“5-氟-3-苯基-1H-吲哚-2-羧酸”的生物相互作用有关。本综述讨论了包括氟化羧酸在内的羧酸抑制生物催化剂的机制,提供了对其在生物技术和药物中潜在作用和应用的见解(Jarboe, Royce, & Liu, 2013)。

作用机制

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

One study suggests that the indole nucleus of similar compounds can chelate with two mg2+ ions within the active site of hiv-1 integrase, a key enzyme in the life cycle of hiv-1 . This interaction inhibits the strand transfer of integrase, effectively impairing viral replication .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Similar indole derivatives have shown potent antiviral activity with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that 5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid may have similar antiviral effects.

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEFKXLBWJYLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)

![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)